Isoreserpine

Description

Historical Context of Indole (B1671886) Alkaloid Research

The study of indole alkaloids has a rich history, dating back centuries through the traditional use of plants containing these compounds. For instance, the use of Rauwolfia serpentina, a plant containing the alkaloid reserpine (B192253), was documented in India as early as 1000 BC for conditions such as insanity, fever, and snakebites. wikipedia.org In medieval Europe, extracts from ergot, a fungus containing ergot alkaloids, were used in medical procedures. wikipedia.org

The isolation of the first indole alkaloid, strychnine, occurred in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou from Strychnos plants, marking a significant step in the field of alkaloid chemistry. wikipedia.org The relationship between ergot and ergotism was established in 1717, and ergotamine, a key active ingredient, was isolated in 1918. wikipedia.org

Modern research has revealed the vast structural diversity and potent biological activities of indole alkaloids. researchgate.netmdpi.com These compounds are characterized by the presence of an indole structural moiety, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org The amino acid tryptophan serves as the biochemical precursor for indole alkaloids. wikipedia.org With over 4100 known different compounds, indole alkaloids represent one of the largest classes of alkaloids. wikipedia.org They are found in various plant families, including Apocynaceae, Rubiaceae, and Loganiaceae, as well as in fungi and marine organisms. wikipedia.orgresearchgate.netmdpi.comresearchgate.net The diverse structures of indole alkaloids are directly related to the genera of the producing organisms and their varied biological activities, which include anticancer, antibacterial, antiviral, antimalarial, antifungal, anti-inflammatory, antidepressant, analgesic, and hypotensive properties. researchgate.netmdpi.comnih.gov

Overview of Isoreserpine within the Rauwolfia Alkaloid Family

This compound is an alkaloid that belongs to the Rauwolfia alkaloid family. nih.govlookchem.com Plants of the genus Rauwolfia, particularly Rauwolfia serpentina and Rauwolfia tetraphylla, are known sources of numerous indole alkaloids, including this compound and its well-studied stereoisomer, reserpine. nih.govnih.govgreenpharmacy.inforesearchgate.netresearchgate.netplantsjournal.com The genus Rauwolfia is part of the Apocynaceae family and is native to tropical regions worldwide. nih.govresearchgate.netresearchgate.netplantsjournal.com The discovery of the genus dates back to the 16th century, named in honor of Dr. Leonhard Rauwolf, who identified the plant as a potential source of therapeutic alkaloids. greenpharmacy.info

Reserpine is a notably potent and essential alkaloid found in R. serpentina roots and has been a subject of extensive research due to its historical use and pharmacological properties. greenpharmacy.inforesearchgate.net this compound is described as an isomer or epimer of reserpine. lookchem.commedkoo.com While reserpine has been widely studied for its antihypertensive and early antipsychotic properties, research into this compound explores its distinct characteristics and potential biological activities. wikipedia.orglookchem.comwikipedia.orgnih.gov

Classification as an Indole Alkaloid and Yohimban (B1201205) Alkaloid

This compound is classified as an indole alkaloid due to the presence of the characteristic indole structural moiety within its chemical structure. medkoo.comneoplasiaresearch.com Indole alkaloids are broadly categorized based on their biosynthesis, including non-isoprenoid and isoprenoid types. wikipedia.orguomustansiriyah.edu.iq

Furthermore, this compound is specifically classified as a yohimban alkaloid. nih.govnih.gov The yohimban framework is a base chemical structure found in various alkaloids isolated from Rauwolfia and Corynanthe plant genera, including reserpine, yohimbine (B192690), and others. nih.govwikipedia.org This classification highlights the shared structural scaffold between this compound and other alkaloids in this group. The core yohimban structure consists of a specific arrangement of fused rings, incorporating the indole nucleus. wikipedia.org

Academic research on this compound includes investigations into its chemical properties, occurrence in various Rauwolfia species, and potential biological activities, often in comparison or contrast to its stereoisomer, reserpine. Studies have explored its effects at the cellular level, contributing to the understanding of its potential therapeutic relevance, such as its reported ability to promote beta-catenin degradation in certain cancer cells and reverse multidrug resistance mediated by the ABCB1 transporter in research settings. medkoo.comneoplasiaresearch.comnih.govosti.govresearchgate.net

Here is a table summarizing key information about this compound and related compounds:

| Compound Name | PubChem CID | Molecular Formula | Classification | Natural Sources |

| This compound | 5701996 | C₃₃H₄₀N₂O₉ | Indole alkaloid, Yohimban alkaloid | Rauwolfia grandiflora, Rauwolfia tetraphylla nih.gov |

| Reserpine | 5770 | C₃₃H₄₀N₂O₉ | Indole alkaloid, Yohimban alkaloid | Rauwolfia serpentina, Rauwolfia vomitoria nih.gov |

| Indole | 798 | C₈H₇N | Aromatic heterocycle, Indole wikipedia.orgnih.gov | Widely distributed in nature wikipedia.org |

| Yohimban | 120717 | C₁₉H₂₄N₂ | Alkaloid wikipedia.orgeasychem.orgnih.gov | Base structure for Rauwolfia and Corynanthe alkaloids wikipedia.org |

Detailed Research Findings:

Research has investigated the effects of this compound on cellular pathways. One study found that this compound promoted the degradation of intracellular beta-catenin by up-regulating Siah-1 in HEK293 and HCT116 colon cancer cells. nih.govosti.gov This action also led to the repression of beta-catenin/T-cell factor (TCF)-dependent genes, such as cyclin D1 and c-myc, ultimately suppressing the proliferation of HCT116 cells. nih.govosti.gov These findings suggest a potential role for this compound as a chemotherapeutic agent against colon cancer in research contexts. medkoo.comnih.govosti.gov

Another area of research has focused on the ability of this compound to reverse multidrug resistance (MDR). neoplasiaresearch.comlifescienceglobal.com MDR is a significant challenge in cancer chemotherapy, often associated with the overexpression of ABC drug transporters like ABCB1 (P-glycoprotein/MDR1). neoplasiaresearch.com Studies have demonstrated that this compound can significantly inhibit the transport function of ABCB1 in a dose-dependent manner. neoplasiaresearch.comresearchgate.net At non-toxic concentrations, this compound has been shown to potently reverse ABCB1-mediated resistance to conventional chemotherapeutic drugs like doxorubicin (B1662922) and colchicine (B1669291) in ABCB1-overexpressing human KB-V-1 epidermal cancer cells. neoplasiaresearch.com These findings indicate that this compound could potentially be developed as a reversal agent for MDR in ABCB1-overexpressing cancers. neoplasiaresearch.com

Structure

3D Structure

Properties

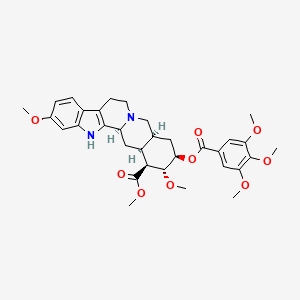

IUPAC Name |

methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-VPHNHGCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858952 | |

| Record name | Isoreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-85-9 | |

| Record name | Isoreserpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on Natural Occurrence and Isolation

Botanical Sources and Distribution

Isoreserpine has been identified in several species of the Rauvolfia genus, which are known for their rich indole (B1671886) alkaloid content.

Identification in Rauwolfia Species (e.g., R. serpentina, R. tetraphylla, R. grandiflora)

This compound has been reported in Rauvolfia grandiflora and Rauvolfia tetraphylla. nih.gov It is also listed as a chemical constituent of Rauvolfia serpentina. planetayurveda.com Rauvolfia tetraphylla is known to contain a vast number of secondary metabolites, including this compound. plantsjournal.comresearchgate.netresearchgate.net Studies on Rauvolfia canescens (a synonym for R. tetraphylla) have also reported the isolation and identification of this compound from its leaves and roots. researchgate.netjocpr.com Rauvolfia grandiflora root bark has been a source from which this compound has been isolated. researchgate.netresearchgate.net

The Rauvolfia genus belongs to the Apocynaceae family and is distributed worldwide, particularly in tropical regions of Asia and Africa. researchgate.netresearchgate.net Rauvolfia serpentina is widely distributed in the sub-Himalayan tract, parts of central India, and extends to other South Asian countries and Indonesia. cites.org Rauvolfia tetraphylla is also found in tropical regions. jocpr.com

Co-occurrence and Differentiation from Other Indole Alkaloids (e.g., Reserpine (B192253), Ajmaline, Yohimbine)

This compound co-occurs with numerous other indole alkaloids within the Rauvolfia genus. researchgate.netresearchgate.net Prominent among these are reserpine, ajmaline, and yohimbine (B192690). researchgate.netresearchgate.net

Reserpine is a well-known alkaloid found in the roots of Rauvolfia serpentina and R. vomitoria. nih.gov It is often considered the most significant alkaloid in R. tetraphylla, although many others, including this compound, are present. plantsjournal.comresearchgate.net Reserpine and this compound share a close structural relationship, being stereoisomers. wikidata.orgcymitquimica.com Differentiation between this compound and reserpine is crucial due to their structural similarity and potential differences in biological activity. Reserpine is characterized by a specific stereochemistry at certain positions that differs from this compound. wikidata.orgcymitquimica.com

Ajmaline is another significant alkaloid isolated from Rauvolfia serpentina roots and other plant sources. wikipedia.orgthegoodscentscompany.com It is classified as a 1-A antiarrhythmic agent. wikipedia.org Yohimbine, also known as quebrachine, is an indole alkaloid primarily derived from Pausinystalia johimbe and Aspidosperma quebracho-blanco, but it is also found in Rauvolfia species. jocpr.comwikipedia.org Yohimbine is a stereoisomer of rauwolscine (B89727) (isoyohimbine), another alkaloid found in Rauvolfia. wikipedia.org

The co-occurrence of these alkaloids necessitates effective separation and characterization methods to isolate and identify individual compounds like this compound from complex plant extracts.

Here is a table illustrating the co-occurrence of this compound with other alkaloids in Rauvolfia species:

| Rauwolfia Species | Co-occurring Alkaloids |

| Rauvolfia serpentina | Reserpine, Ajmalicidine, Ajmalicine, Rouhimbine, Indobinine, Reserpiline, Aricine, Rescinnamidine, Indobine, Serpentinine, Yohimbine planetayurveda.com |

| Rauvolfia tetraphylla | Reserpine, Reserpiline, Yohimbine, Ajmaline, Lankanescine, Rauvotetraphyllines, Alstonine, Deserpidine, Aricine, Sarpagine, Ajmalicine, Pseudoyohimbine, Raunescine, Heterophylline, Isoraunescine, α-yohimbine, Isoreserpiline plantsjournal.comresearchgate.netresearchgate.netresearchgate.netcore.ac.uk |

| Rauvolfia grandiflora | This compound, Reserpine researchgate.netresearchgate.net |

| Rauvolfia canescens | Ajmaline, Yohimbine, α-yohimbine, this compound, Corynanthine, Deserpidine, Reserpiline, Isoreserpiline, Aricine, Lankanescine researchgate.netjocpr.com |

Methodologies for Natural Product Isolation and Characterization in Research

The isolation and structural elucidation of this compound from plant sources involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Separation

Chromatographic techniques are essential for separating this compound from the complex mixture of alkaloids present in Rauvolfia extracts. Column chromatography is a common method used to separate reserpine from crude extracts. blogspot.comfirsthope.co.in pH-zone-refining fast centrifugal partition chromatography has been successfully applied for the large-scale separation of indole alkaloids, including α-yohimbine and reserpiline, from Rauwolfia tetraphylla. researchgate.netresearchgate.net High-performance thin-layer chromatography (HPTLC) coupled with mass spectrometry has been used to isolate 3-isoreserpine (this compound), ajmalicine, ajmaline, reserpine, and yohimbine from R. tetraphylla. researchgate.net Thin-layer chromatography (TLC) is also used for monitoring extraction and purification stages and for the identification of alkaloids. blogspot.comfirsthope.co.in

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are crucial for determining the chemical structure of isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, provides detailed information about the carbon-hydrogen framework and connectivity of the molecule. researchgate.net Mass spectrometry (MS), particularly electrospray ionization-mass spectroscopic data, is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. researchgate.net UV detection is also employed in conjunction with chromatographic methods, such as HPLC, for the identification and quantification of reserpine, and would be applicable to this compound as well, given their structural similarities. blogspot.comfirsthope.co.in

Detailed spectroscopic data, such as 13C NMR spectra, are available for this compound. nih.gov

| Spectroscopic Technique | Application in this compound Characterization |

| NMR Spectroscopy (1D, 2D) | Elucidating the carbon-hydrogen framework and connectivity. researchgate.net |

| Mass Spectrometry (ESI-MS) | Determining molecular weight and fragmentation pattern. researchgate.net |

| UV Detection | Identification and quantification in conjunction with chromatography. blogspot.comfirsthope.co.in |

Synthetic and Biosynthetic Pathway Research

Biosynthetic Considerations within Rauwolfia Alkaloids

The Rauwolfia plant genus is a rich source of monoterpene indole (B1671886) alkaloids (MIAs), including reserpine (B192253) and isoreserpine. wikipedia.orgresearchgate.netnih.gov The biosynthesis of these complex molecules in Rauwolfia serpentina and Rauwolfia verticillata has been a subject of extensive investigation. biorxiv.orgscialert.netcapes.gov.brresearchgate.net The pathway begins with the amino acid tryptophan, which is converted to tryptamine (B22526) by tryptophan decarboxylase. wikipedia.orgslideshare.net Tryptamine then condenses with secologanin, a monoterpene-derived component, in a reaction catalyzed by strictosidine (B192452) synthase, yielding strictosidine. wikipedia.orgresearchgate.net Strictosidine is a key intermediate in the biosynthesis of a vast array of indole alkaloids. mdpi.com

While strictosidine has an alpha configuration, the crucial C-3 beta configuration found in reserpine is established through enzymatic epimerization. biorxiv.orgresearchgate.net This two-step process involves a flavin-dependent oxidase and an NADPH-dependent reductase. biorxiv.orgresearchgate.net this compound, being the C-3 epimer of reserpine, likely arises from the same or a closely related biosynthetic pathway, where the stereochemical control at the C-3 position during or after the formation of a key intermediate dictates the final epimeric outcome. The presence of both epimers in the plant highlights the intricate enzymatic control, or sometimes lack thereof in terms of specificity for a single epimer, within the plant's metabolic processes.

Total Synthesis Approaches and Stereochemical Control

The structural complexity of reserpine, featuring five consecutive chiral centers and a unique C-3 beta configuration, has made it a challenging and attractive target for total synthesis. biorxiv.orgudel.edunumberanalytics.com this compound, as its C-3 epimer, is often encountered during synthetic efforts aimed at reserpine, and its formation or interconversion with reserpine is a significant aspect of these synthetic strategies. udel.edulibguides.commsu.edu

Epimerization at C-3 in Relation to Reserpine Synthesis

A recurring challenge in the total synthesis of reserpine has been controlling the stereochemistry at the C-3 position. udel.edulibguides.commsu.edu Many synthetic routes, including the historic initial synthesis by Woodward, initially produced this compound, the C-3 epimer, or mixtures of reserpine and this compound, often with this compound predominating. udel.edulibguides.commsu.edu This is because this compound, with its all-trans geometry in the C, D, and E rings, where substituents are in stable equatorial orientations, is often the thermodynamically favored product at equilibrium. msu.edulibretexts.org Reserpine, with the desired C-3 configuration, represents the less stable arrangement. udel.edumsu.edu

Acid-catalyzed epimerization at C-3 is a known phenomenon for reserpine and related indoloquinolizidines, and this process can lead to the formation of this compound. pageplace.deresearchgate.net The mechanism is proposed to involve initial protonation at C-2, followed by reversible cleavage of the C2-C3 bond. msu.eduresearchgate.net This epimerization can be exploited in synthesis to convert the initially formed this compound into the desired reserpine epimer, although this often requires specific conditions to favor the less stable product. pageplace.demsu.edu

Strategic Approaches for Regiospecific and Stereoselective Construction

Achieving both regiospecific and stereoselective construction of the complex pentacyclic framework of reserpine and this compound has been a central theme in synthetic research. udel.edunumberanalytics.com Strategies often involve the controlled formation of key carbon-carbon and carbon-nitrogen bonds with precise control over the newly generated chiral centers. numberanalytics.comlibguides.com

One approach involves the construction of elaborated ring systems, such as the D/E ring system, with the correct stereochemistry before coupling them with a tryptamine-derived moiety. msu.eduudel.edu Diels-Alder cycloadditions have been employed to set multiple stereocenters in a single step. msu.eduudel.edu Subsequent functional group manipulations and cyclizations are then carried out to complete the synthesis. msu.edu

The challenge at C-3 often necessitates strategies that either directly favor the desired reserpine stereochemistry during the key cyclization step or allow for the efficient epimerization of the initially formed this compound to reserpine. udel.edulibguides.commsu.edu

Role of Iminium Intermediates in Stereochemical Outcomes

Iminium ions are frequently involved as reactive intermediates in the synthesis of indole alkaloids, including the construction of the reserpine and this compound core structure. udel.edulibguides.comscite.aiclockss.org The stereochemical outcome of reactions involving iminium intermediates, such as nucleophilic attack or cyclization, is often dictated by stereoelectronic effects and conformational preferences. libguides.comlibretexts.org

In the context of reserpine and this compound synthesis, the reduction or cyclization of an iminium intermediate formed during the construction of the C ring can be critical in determining the stereochemistry at C-3. udel.edulibguides.comlibretexts.org The original Woodward synthesis, for example, involved the reduction of an iminium intermediate with borohydride, which led to the preferential formation of this compound, attributed to axial addition of hydride to a pre-chair iminium intermediate. udel.edulibguides.com Modified reduction conditions and alternative strategies have been explored to influence the conformation of the iminium intermediate or the trajectory of the incoming nucleophile to favor the formation of the reserpine epimer. udel.edulibguides.comlibretexts.org The nature of the counterion and solvent can also influence the structure and reactivity of the iminium ion, impacting the stereochemical outcome. libguides.comlibretexts.orgiupac.org

Application of Pictet-Spengler Reaction in Indole Alkaloid Synthesis

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of tetrahydroisoquinolines and beta-carbolines, which form the core structures of many indole alkaloids. mdpi.comresearchgate.netnih.govwikipedia.org This reaction involves the acid-catalyzed condensation of a beta-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by intramolecular electrophilic aromatic substitution and ring closure to form a new heterocyclic ring. mdpi.comresearchgate.netwikipedia.org The reaction proceeds via the formation of an iminium ion intermediate. mdpi.comwikipedia.org

In the synthesis of reserpine and this compound, a Pictet-Spengler type cyclization is often employed to form the C ring, connecting the tryptamine-derived portion with the pre-constructed D/E ring system. libretexts.org The stereochemical outcome at C-3 in this cyclization step is a critical factor determining the ratio of reserpine to this compound. libretexts.org Asymmetric variants of the Pictet-Spengler reaction have been developed to control the stereochemistry and favor the formation of specific enantiomers or diastereomers in indole alkaloid synthesis. mdpi.commdpi.com However, achieving high stereoselectivity for the desired reserpine epimer during this cyclization can be challenging, and the formation of this compound is frequently observed. libretexts.org

Research on Synthetic Derivatives and Analogs

Research efforts have also focused on the synthesis and study of synthetic derivatives and analogs of reserpine and this compound. This is often driven by the desire to explore the structure-activity relationship of these compounds and to develop new molecules with modified or improved properties. nih.govcapes.gov.br

While reserpine has been the primary focus due to its historical pharmacological significance, the synthesis of this compound and other epimers allows for a comparative analysis of their chemical behavior and potential biological interactions. Studies on synthetic analogs may involve modifications to the various substituents on the indole or the yohimbine-like core, or alterations to the stereochemistry at positions other than C-3. nih.gov For example, quaternary derivatives of reserpine and this compound have been synthesized to investigate their effects, particularly concerning peripheral versus central activity, as quaternary compounds generally have limited ability to cross the blood-brain barrier. nih.gov Research into these synthetic variants contributes to a deeper understanding of how structural changes influence the properties of this class of alkaloids.

Synthesis of Quaternary Derivatives

The synthesis of quaternary derivatives of alkaloids like this compound typically involves the alkylation of the tertiary nitrogen atom, resulting in the formation of a positively charged quaternary ammonium (B1175870) center. This process is a well-established method in organic chemistry, often referred to as quaternization or the Menschutkin reaction when using alkyl halides mdpi.comsrce.hr. The tertiary amine nitrogen in the yohimban (B1201205) skeleton of this compound is the primary site for such alkylation.

While the synthesis of quaternary derivatives of reserpine, a closely related alkaloid, has been reported and studied, including the preparation of compounds like reserpine methiodide (RMI) and reserpine methonitrate (RMN) nih.govresearchgate.net, detailed synthetic procedures and specific data tables focusing solely on the quaternization of this compound were not extensively available in the consulted literature.

General methods for synthesizing quaternary ammonium salts involve reacting a tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl tosylate or mesylate. The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt can precipitate or be isolated through various work-up procedures mdpi.comsrce.hr. The nature of the alkylating agent and the reaction conditions (temperature, solvent, time) can influence the reaction rate and yield.

Research has indicated that both reserpine and this compound can form quaternary ammonium salts, confirming the presence of a tertiary nitrogen atom amenable to quaternization within their structures srmist.edu.in. The synthesis of quaternary derivatives is often explored to modify the pharmacological properties of the parent compound, particularly affecting characteristics such as polarity and ability to cross biological membranes like the blood-brain barrier nih.govresearchgate.net.

Although specific data tables detailing the yields, reaction conditions, and spectroscopic data for the synthesis of various quaternary this compound derivatives were not found in the sources reviewed for this article, the general chemical principles of tertiary amine quaternization are applicable. Further specific research literature would be required to provide detailed experimental findings and comprehensive data tables for the synthesis of individual this compound quaternary derivatives.

Pharmacological and Biological Activity Research

Neurotransmitter System Interactions

Isoreserpine is characterized by its ability to interact with various neurotransmitter systems, notably affecting levels of serotonin (B10506) and catecholamines in the brain cymitquimica.com. This interaction is thought to underlie some of its potential effects cymitquimica.com.

Dopamine (B1211576) Receptor Antagonist Activity

This compound has been identified as a dopamine receptor antagonist lookchem.com. Dopamine antagonists are compounds that block dopamine receptors, preventing dopamine from activating them clevelandclinic.orgwikipedia.org. This blockage can slow down the activity controlled by these cells clevelandclinic.org. Dopamine receptors are involved in various processes in the brain and body clevelandclinic.orgwikipedia.org.

Serotonin Receptor Antagonist Activity

Research indicates that this compound also acts as a serotonin receptor antagonist lookchem.com. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that bind to serotonin and mediate its effects in the nervous system and other tissues tmc.edu. Antagonists of serotonin receptors block the action of serotonin at these receptors drugbank.comwikipedia.org.

Modulation of Neurotransmitter Levels (e.g., Serotonin, Catecholamines)

This compound is known for its ability to modulate neurotransmitter levels, including serotonin and catecholamines cymitquimica.com. Catecholamines, such as dopamine, norepinephrine, and epinephrine, along with serotonin, are monoamine neurotransmitters crucial for various physiological functions tmc.edunih.govmhmedical.com. Reserpine (B192253), a related compound, is known to inhibit the uptake of norepinephrine, dopamine, and serotonin into presynaptic storage vesicles by blocking vesicular monoamine transporters (VMAT1 and VMAT2) nih.govwikipedia.org. This leads to these neurotransmitters remaining in the cytoplasm where they can be degraded by monoamine oxidase, resulting in depletion of their stores in nerve terminals nih.gov. While the specific mechanism for this compound's modulation is not as extensively detailed in the provided results as that of reserpine, its structural similarity and reported effects suggest a potential influence on the storage or metabolism of these neurotransmitters cymitquimica.comlookchem.commedkoo.com. Impaired neurotransmission mediated by serotonin and catecholamines has been linked to various conditions mdpi.com.

Anti-Cancer Research and Multidrug Resistance Reversal

This compound has been investigated for its potential in anti-cancer research and its ability to reverse multidrug resistance (MDR) medkoo.comneoplasiaresearch.comnih.govresearchgate.netresearcher.lifedntb.gov.uaindexcopernicus.com. Multidrug resistance is a significant challenge in cancer chemotherapy, often associated with the overexpression of ATP-binding cassette (ABC) drug transporters like ABCB1 (P-glycoprotein/MDR1) neoplasiaresearch.comresearcher.life.

Studies have shown that this compound can potently reverse ABCB1-mediated resistance to certain chemotherapeutic drugs, such as doxorubicin (B1662922) and colchicine (B1669291), in ABCB1-overexpressing cancer cells neoplasiaresearch.com. It has been demonstrated to significantly inhibit the efflux of calcein-AM, a known substrate of ABCB1, in a dose-dependent manner neoplasiaresearch.com. This suggests that this compound can restore the sensitivity of ABCB1-overexpressing cells to conventional chemotherapeutic agents by inhibiting the transport function of ABCB1 neoplasiaresearch.com.

Influence on β-Catenin Signaling Pathway

Aberrant accumulation of intracellular β-catenin is a frequent early event in the development of colon cancer nih.govnih.govresearchgate.net. The Wnt/β-catenin signaling pathway plays a crucial role in this accumulation nih.govresearchgate.net. Research has explored the influence of this compound on this pathway medkoo.comnih.govnih.govresearchgate.netoup.compharmaceuticalintelligence.comniph.go.jp.

Promotion of β-Catenin Degradation via Siah-1 Up-regulation

This compound has been found to promote the degradation of intracellular β-catenin medkoo.comnih.govnih.govresearchgate.netoup.compharmaceuticalintelligence.comniph.go.jp. This degradation is mediated, at least in part, by the up-regulation of Siah-1 (Seven in absentia homolog 1), an E3 ubiquitin ligase medkoo.comnih.govpharmaceuticalintelligence.comniph.go.jpsemanticscholar.org. Siah-1 targets β-catenin for degradation through the ubiquitin-proteasome pathway niph.go.jpsemanticscholar.org.

Studies using HCT116 colon cancer cells have shown that this compound treatment leads to the up-regulation of Siah-1, which in turn promotes the degradation of β-catenin medkoo.comnih.govresearchgate.netoup.compharmaceuticalintelligence.comniph.go.jpsemanticscholar.org. This action by this compound represses the expression of β-catenin/T-cell factor (TCF)-dependent genes, such as cyclin D1 and c-myc medkoo.comnih.govresearchgate.net. These genes are involved in cell proliferation, and their repression by this compound results in the suppression of HCT116 cell proliferation medkoo.comnih.gov. These findings suggest a potential role for this compound as a chemotherapeutic agent against colon cancer by targeting the Wnt/β-catenin pathway medkoo.comnih.govresearchgate.net.

Data Table: Influence of this compound on β-Catenin Signaling in HCT116 Cells

| Effect | Observation | Reference |

| Promotion of intracellular β-catenin degradation | Observed in HCT116 colon cancer cells. | medkoo.comnih.gov |

| Up-regulation of Siah-1 | Occurs in HCT116 colon cancer cells upon this compound treatment. | medkoo.comnih.gov |

| Repression of β-catenin/TCF-dependent genes | Includes genes like cyclin D1 and c-myc in HCT116 cells. | medkoo.comnih.gov |

| Suppression of HCT116 cell proliferation | Resulting from the effects on β-catenin and downstream gene expression. | medkoo.comnih.gov |

Inhibition of ATP-Binding Cassette (ABC) Drug Transporters

Overexpression of ATP-binding cassette (ABC) drug transporters, such as ABCB1 (P-glycoprotein/MDR1), is a significant factor in the development of multidrug resistance (MDR) in cancer chemotherapy neoplasiaresearch.com. Inhibition of these transporters is a strategy to overcome MDR neoplasiaresearch.com.

Studies have demonstrated that this compound can significantly inhibit ABCB1-mediated efflux neoplasiaresearch.comresearcher.lifeindexcopernicus.com. Research using ABCB1-overexpressing human KB-V-1 epidermal cancer cells showed that this compound inhibited the efflux of calcein-AM, a known substrate of ABCB1, in a dose-dependent manner neoplasiaresearch.com. This indicates a direct effect of this compound on the transport function of ABCB1 neoplasiaresearch.com.

This compound has been shown to potently reverse ABCB1-mediated resistance to conventional chemotherapeutic drugs in ABCB1-overexpressing cancer cells neoplasiaresearch.comresearchgate.net. At non-toxic concentrations, this compound restored sensitivity to drugs such as doxorubicin and colchicine in human KB-V-1 epidermal cancer cells that overexpress ABCB1 neoplasiaresearch.comresearchgate.net. These findings suggest that this compound can restore drug sensitivity by inhibiting the transport function of ABCB1 neoplasiaresearch.comresearchgate.net.

Specific Inhibition of ABCB1 (P-glycoprotein/MDR1)-Mediated Efflux

Related Mechanistic Insights from Reserpine Studies

While research directly detailing this compound's specific mechanistic effects on DNA repair, cell proliferation, and apoptosis via TGF-β modulation is limited in the provided sources, related insights can be drawn from studies on its stereoisomer, reserpine lookchem.com. Reserpine has been shown to suppress DNA repair and cell proliferation and induce apoptosis sci-hub.seresearchgate.netresearchgate.net. Studies on reserpine indicate it can regulate the TGF-β signaling pathway, leading to the downregulation of DNA repair proteins and the promotion of apoptosis sci-hub.seresearchgate.net. Reserpine treatment has been observed to inhibit TGF-β receptors expression as well as Smad2 and Smad3 phosphorylation, reducing Snail activation and preventing Smad2/4 nuclear translocation sci-hub.se. This inhibition resulted in the suppression of DNA repair and cell proliferative factors and promoted apoptosis sci-hub.se. A derivative of reserpine, identified as this compound, has also been reported to exhibit selective inhibition of cyclin D1 in human colon cancer HCT116 cells researchgate.net. These findings from reserpine research provide a context for potential related mechanisms that may be explored in the study of this compound, given their structural and pharmacological similarities lookchem.com.

Research on Cardiovascular System Effects

Research has also investigated the effects of this compound on the cardiovascular system, particularly its influence on blood pressure.

Inhibition of Sympathetic Nervous System Activity (Indirect)

This compound is known for its ability to reduce blood pressure lookchem.com. This effect is attributed to its action in inhibiting the sympathetic nervous system lookchem.com. By affecting neurotransmitter levels, similar to reserpine which depletes catecholamines from peripheral sympathetic nerve endings, this compound indirectly influences the control of heart rate, force of cardiac contraction, and peripheral vascular resistance, leading to a reduction in blood pressure lookchem.comwikipedia.orgresearchgate.net.

Sedative and Antipsychotic Research (Investigational Context)

This compound has been explored in the context of sedative and antipsychotic research, often in comparison or relation to reserpine, which has a history of use in treating hypertension and psychiatric disorders lookchem.comcymitquimica.comwikipedia.org.

This compound possesses potential antipsychotic and sedative properties lookchem.comcymitquimica.com. Its ability to interact with various neurotransmitter systems, including acting as a dopamine receptor antagonist and a serotonin receptor antagonist, contributes to these potential effects lookchem.com. While the use of rauwolfia alkaloids like reserpine as antipsychotics and sedatives has largely been replaced by newer agents, research into compounds like this compound continues within an investigational context to understand their pharmacological profiles and potential applications lookchem.comnih.gov.

Structure Activity Relationship Sar Studies

Stereochemical Relationship to Reserpine (B192253) (C-3 Epimerism)

Isoreserpine is an isomer, specifically an epimer, of reserpine. medkoo.com The key stereochemical difference lies at the C-3 position of the molecule. pageplace.de While both compounds share the same molecular formula (C33H40N2O9) and core tetracyclic yohimban (B1201205) structure, the orientation of substituents around the chiral center at C-3 is inverted in this compound compared to reserpine. cymitquimica.comnih.gov This C-3 epimerism results in distinct three-dimensional structures for the two molecules, influencing their interactions with biological targets. pageplace.de Studies on the acid-catalyzed epimerization of indole (B1671886) alkaloids, including the conversion of reserpine to this compound, highlight the importance of this stereocenter for their pharmacological activities. pageplace.de

Comparative Biological Activity Profiles of this compound and Reserpine

Despite their close structural relationship, this compound and reserpine exhibit differing biological activity profiles. Reserpine is well-established for its antihypertensive and sedative properties, primarily mediated by the depletion of monoamine neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin (B10506) from storage vesicles in nerve terminals. cymitquimica.comnih.govdrugbank.comopenaccessjournals.com This action affects both central and peripheral nervous systems. openaccessjournals.com

This compound, while sharing some broad classifications as an alkaloid with potential biological activity, shows differences in its specific effects. cymitquimica.comcaymanchem.com For instance, research has explored this compound's activity in areas distinct from the primary uses of reserpine, such as its potential in reversing multidrug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein). neoplasiaresearch.comlifescienceglobal.comindexcopernicus.com Studies have shown that this compound can inhibit ABCB1-mediated efflux of substrates and restore sensitivity to certain chemotherapeutic drugs in ABCB1-overexpressing cancer cells at non-toxic concentrations. neoplasiaresearch.com This suggests a different interaction profile compared to reserpine, although some overlap in activity against ABCB1 has been noted. indexcopernicus.com

Table 1: Comparative Biological Activities (Selected Examples)

| Compound | Primary Established Activity (Reserpine) | Other Reported Activities (this compound) |

| Reserpine | Antihypertensive, Sedative, Antipsychotic (historical) cymitquimica.comnih.govwikipedia.org | Inhibition of norepinephrine, dopamine, serotonin uptake into vesicles nih.govdrugbank.com |

| This compound | Less common therapeutic use than reserpine cymitquimica.com | Reversal of ABCB1-mediated multidrug resistance neoplasiaresearch.comlifescienceglobal.com , Promotion of beta-catenin degradation medkoo.com |

Note: This table highlights selected reported activities and is not exhaustive.

While reserpine is often used in combination with thiazide diuretics for the treatment of hypertension, its own mechanism is not directly diuretic but rather involves effects on the nervous and cardiovascular systems leading to lowered blood pressure. nih.govwikipedia.orgmayoclinic.org The combination leverages the distinct mechanisms of action: reserpine's sympathetic inhibition and the diuretic's reduction of fluid volume. wikipedia.orgmayoclinic.org

Preclinical Research Methodologies and Models

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in preclinical research to understand the direct effects of a compound on cells and biochemical pathways. For isoreserpine, these assays have provided insights into its interactions with cancer cells and its impact on specific cellular processes.

Utilization of Human Cancer Cell Lines (e.g., HCT116, KB-V-1)

Human cancer cell lines are widely used in vitro models to study the effects of potential therapeutic agents. HCT116 colon cancer cells and KB-V-1 epidermal cancer cells, which overexpress ABCB1 (P-glycoprotein), have been utilized in studies involving this compound. HCT116 cells are an immortalized human colorectal carcinoma cell line with a mutation in the ras-proto-oncogene, commonly used in cancer research and gastrointestinal studies. biocompare.com KB-V-1 cells are a multidrug-resistant human epidermal carcinoma cell line known for ABCB1 overexpression, derived from human KB carcinoma cells. neoplasiaresearch.comcellosaurus.org

Research using HCT116 cells has shown that this compound can promote the degradation of intracellular β-catenin. medkoo.comnih.gov This effect involves the upregulation of Siah-1. medkoo.comnih.gov Furthermore, this compound has been observed to repress the expression of β-catenin/T-cell factor (TCF)-dependent genes, such as cyclin D1 and c-myc, leading to the suppression of HCT116 cell proliferation. medkoo.comnih.gov

In KB-V-1 cells, studies have demonstrated that this compound can reverse multidrug resistance mediated by ABCB1. neoplasiaresearch.comindexcopernicus.comresearcher.life At non-toxic concentrations, this compound potently reversed ABCB1-mediated resistance to conventional chemotherapeutic drugs like doxorubicin (B1662922) and colchicine (B1669291) in these cells. neoplasiaresearch.comresearcher.life This reversal is attributed to the inhibition of the transport function of ABCB1 by this compound, which helps restore drug sensitivity in ABCB1-overexpressing cells. neoplasiaresearch.comresearcher.life

Drug Efflux and Accumulation Assays

Drug efflux and accumulation assays are crucial for understanding how compounds are transported across cell membranes, particularly in the context of multidrug resistance where efflux pumps like ABCB1 play a significant role. These assays measure the ability of a compound to inhibit efflux transporters or influence the intracellular concentration of a drug.

Studies have shown that this compound can significantly inhibit ABCB1-mediated efflux of calcein-AM, a known substrate of ABCB1, in a dose-dependent manner. neoplasiaresearch.com This inhibition of efflux leads to increased intracellular accumulation of chemotherapy drugs in cells overexpressing ABCB1, such as the KB-V-1 cell line. neoplasiaresearch.comindexcopernicus.com By blocking the transporter-mediated drug efflux, this compound elevates drug accumulation in multidrug-resistant cancer cells. indexcopernicus.com

Quantification of Cellular Signaling Components (e.g., β-catenin via LC-MRM)

Quantification of key cellular signaling components is essential for elucidating the mechanisms of action of potential therapeutic agents. Techniques such as Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM) mass spectrometry can be used for precise quantification of proteins involved in signaling pathways.

Research has indicated that this compound treatment enhances the degradation of β-catenin. nih.gov While traditional methods like Western blotting are commonly used for protein expression analysis, LC-MRM holds promise for the quantitative analysis of proteins, including β-catenin, and can be translated from cell lines to clinical specimens. nih.gov Studies have shown that aberrant accumulation of intracellular β-catenin is a frequent early event in colon cancer development. nih.gov this compound's ability to promote β-catenin degradation via Siah-1 upregulation in cells like HCT116 highlights its potential impact on this critical signaling pathway. medkoo.comnih.gov

In Vivo Studies for Pharmacological Evaluation (e.g., Amine Depletion in Animal Models)

In vivo studies using animal models are vital for evaluating the pharmacological effects of compounds within a complex biological system. These studies can assess a compound's impact on physiological processes and disease models.

Reserpine (B192253), the isomer of this compound, is known to act by depleting biogenic amines, such as norepinephrine, dopamine (B1211576), and serotonin (B10506), from storage vesicles in both the central and peripheral nervous systems. nih.govwikipedia.orgdrugbank.comresearchgate.net This amine depletion is linked to its historical use as an antihypertensive and antipsychotic agent. nih.govwikipedia.orggreenpharmacy.info Animal models involving reserpine-induced amine depletion have been used to study conditions like depression and fibromyalgia, which are associated with altered monoamine levels. nih.govnih.gov

While the search results primarily detail the amine-depleting effects and in vivo studies of reserpine and its quaternary derivatives nih.govresearchgate.net, and mention that this compound did not release brain amines or elicit sedation in some studies involving ACTH secretion ijpp.com, specific detailed in vivo pharmacological evaluations focused solely on this compound's effects on amine depletion or other systemic effects in animal models, comparable to the detailed findings available for reserpine, were not extensively found within the provided search snippets. However, the context of reserpine research provides a framework for the types of in vivo pharmacological evaluations, such as assessing effects on neurotransmitter levels or physiological responses, that could be applied to this compound to understand its systemic profile.

Development and Application of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a methodology used to rapidly test large libraries of compounds for a specific biological activity. bmglabtech.comwikipedia.orgdrugtargetreview.comevotec.com It is widely used in drug discovery to identify potential lead compounds by screening against biological targets, which can include enzymes or cellular systems. bmglabtech.comdrugtargetreview.com HTS leverages automation, miniaturization, and sensitive detection methods to quickly assess the activity of millions of molecules. bmglabtech.comwikipedia.orgevotec.com

This compound has been identified through cell-based chemical screening using genetically engineered reporter cells designed to detect compounds that inhibit specific signaling pathways, such as TOPFlash reporter activity stimulated by Wnt3a-conditioned medium. nih.gov This indicates that methodologies akin to HTS were utilized in the discovery of this compound's activity on β-catenin degradation. nih.gov While specific details on the development of HTS methodologies for this compound were not detailed, this compound itself has been a compound identified or studied within screening efforts aimed at finding modulators of biological pathways or inhibitors of efflux pumps. indexcopernicus.comresearcher.lifeindexcopernicus.comjustia.com HTS assays can involve various formats, including cell-based assays and those measuring efflux pump activity. indexcopernicus.comnovapublishers.com

Data Tables

Based on the search results, specific quantitative data points suitable for interactive data tables were found for the effects of this compound on ABCB1-mediated resistance in KB-V-1 cells and its impact on β-catenin-dependent gene expression in HCT116 cells.

Table 6.1.1: Effect of this compound on ABCB1-Mediated Resistance in KB-V-1 Cells

| Cell Line | Resistance Mechanism | Treatment | Effect on Resistance to Doxorubicin | Effect on Resistance to Colchicine | Citation |

| KB-V-1 | ABCB1 overexpression | This compound (non-toxic concentrations) | Potently reversed | Potently reversed | neoplasiaresearch.comresearcher.life |

Table 6.1.3: Effect of this compound on β-catenin/TCF-Dependent Gene Expression in HCT116 Cells

| Cell Line | Signaling Pathway | Treatment | Effect on Cyclin D1 Expression | Effect on c-myc Expression | Outcome on Cell Proliferation | Citation |

| HCT116 | β-catenin/TCF | This compound | Repressed | Repressed | Suppression | medkoo.comnih.gov |

Advanced Research Directions and Future Perspectives

Elucidation of Comprehensive Mechanistic Pathways

Understanding the precise molecular mechanisms through which isoreserpine exerts its biological effects is crucial for its potential therapeutic development. Current research has shed light on some key pathways influenced by this compound. Notably, this compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) drug transporter ABCB1 (P-glycoprotein/MDR1). This reversal is achieved by inhibiting the transport function of ABCB1, thereby restoring the sensitivity of ABCB1-overexpressing cells to conventional chemotherapeutic drugs like doxorubicin (B1662922) and colchicine (B1669291). wikipedia.org At non-toxic concentrations, this compound significantly inhibited the ABCB1-mediated efflux of calcein-AM, a known substrate of ABCB1, in a dose-dependent manner. wikipedia.org This suggests a direct interaction or modulation of the transporter's activity.

Beyond its role in MDR reversal, this compound has also demonstrated effects on intracellular signaling pathways. In HCT116 colon cancer cells, this compound was found to promote beta-catenin degradation via the up-regulation of Siah-1. fishersci.ca This action led to the repression of beta-catenin/T-cell factor (TCF)-dependent genes, such as cyclin D1 and c-myc, ultimately resulting in the suppression of HCT116 cell proliferation. fishersci.ca

This compound is also recognized as a dopamine (B1211576) receptor antagonist and a serotonin (B10506) receptor antagonist, contributing to its ability to inhibit the sympathetic nervous system. sigmaaldrich.com As a stereoisomer of reserpine (B192253), which is known to irreversibly block vesicular monoamine transporters (VMAT1 and VMAT2), sigmaaldrich.comfishersci.no further investigation is warranted to fully delineate the extent to which this compound shares or differs in its interaction with these transporters and other components of the monoaminergic systems. Comprehensive studies utilizing advanced biochemical and cell biology techniques are needed to map the complete network of molecular targets and downstream signaling cascades affected by this compound.

Investigation of this compound as a Multidrug Resistance Reversal Agent

The ability of this compound to reverse ABCB1-mediated multidrug resistance represents a significant area of research with potential clinical implications. Multidrug resistance remains a major challenge in the effectiveness of cancer chemotherapy, often linked to the overexpression of efflux transporters like ABCB1. wikipedia.org The direct inhibition of ABCB1 function is considered a highly efficient strategy to overcome this resistance. wikipedia.org

Studies have demonstrated that this compound can potently reverse resistance to several chemotherapeutic agents in ABCB1-overexpressing cancer cell lines. For instance, in ABCB1-overexpressing human KB-V-1 epidermal cancer cells, this compound effectively restored sensitivity to doxorubicin and colchicine at non-toxic concentrations. wikipedia.org

The findings suggest that this compound holds promise as a potential reversal agent for the treatment of MDR in cancers where ABCB1 overexpression is a contributing factor. wikipedia.org Further investigations are needed to evaluate its efficacy in a wider range of resistant cancer models and to understand the optimal strategies for its co-administration with conventional chemotherapeutics.

Table 1: Effect of this compound on Drug Resistance in ABCB1-Overexpressing Cells

| Cell Line | ABCB1 Expression | Co-administered Drug | This compound Effect on Resistance | Reference |

| Human KB-V-1 epidermal cancer | Overexpressing | Doxorubicin | Potently reversed | wikipedia.org |

| Human KB-V-1 epidermal cancer | Overexpressing | Colchicine | Potently reversed | wikipedia.org |

Exploration of Novel Therapeutic Applications beyond Current Findings

While the reversal of multidrug resistance is a prominent area of research for this compound, exploration into other potential therapeutic applications is also underway. The observed effect of this compound on beta-catenin degradation in colon cancer cells suggests its potential as a chemotherapeutic agent specifically for colon cancer. fishersci.ca This finding opens an avenue for further investigation into its anti-cancer properties in various cancer types and the underlying mechanisms involved.

Furthermore, the reported activity of this compound as a dopamine and serotonin receptor antagonist hints at potential applications in neurological and psychiatric conditions. sigmaaldrich.com These neurotransmitter systems are implicated in a wide range of disorders, including mood disorders, anxiety, and psychosis. The use of this compound as a research tool in neuroscience and pharmacology is already recognized due to these properties. sigmaaldrich.com Further studies are needed to explore the therapeutic potential of this compound in these areas, potentially building upon the traditional uses of Rauvolfia species for conditions like insanity and hypertension, where this compound is one of the constituent alkaloids. fishersci.camims.com

Integration of Omics Data and Computational Modeling in Drug Discovery

The integration of advanced omics technologies and computational modeling approaches holds significant promise for accelerating the discovery and development of natural product-based drugs, including this compound. Omics disciplines such as genomics, transcriptomics, proteomics, and metabolomics provide comprehensive molecular profiles that can help identify drug targets, understand disease mechanisms, and elucidate the biological effects of compounds like this compound. citeab.com

Computational modeling, encompassing cheminformatics, quantitative structure-property relationship (QSPR) modeling, pharmacokinetic modeling, and molecular docking, offers powerful tools for predicting the properties, activity, and potential interactions of natural products. fishersci.iesci-hub.sebmrb.io These methods can assist in the identification of potential drug candidates, optimization of their structures, and prediction of their pharmacokinetic and pharmacodynamic behavior. citeab.comfishersci.iesci-hub.sebmrb.io

While specific studies detailing the extensive application of omics data and computational modeling specifically for this compound were not prominently found in the search results, these techniques can be strategically applied to advance this compound research. For instance, computational modeling could be used to predict novel targets of this compound based on its structure, or to optimize its structure for improved binding affinity to known targets like ABCB1 or dopamine/serotonin receptors. Omics data from this compound-treated cells could provide a broader understanding of its cellular impact and identify new pathways or biomarkers. The integration of these approaches can provide a more holistic and efficient strategy for exploring the full therapeutic potential of this compound.

Challenges and Opportunities in Natural Product-Based Drug Discovery

The journey of discovering and developing drugs from natural products like this compound is accompanied by both significant challenges and unique opportunities. One of the primary challenges lies in the inherent complexity of natural product structures, which can complicate their isolation, characterization, and scalable synthesis. wikipedia.orgciteab.com Obtaining sufficient quantities of pure compounds from natural sources can also be difficult, potentially raising ecological concerns if the source is overexploited. wikipedia.orgwikipedia.org Additional challenges include issues related to bioavailability and potential toxicity, which need to be thoroughly addressed during preclinical and clinical development. citeab.com

Despite these hurdles, natural products offer unparalleled chemical diversity and unique structural scaffolds that are often not found in synthetic compound libraries. wikipedia.orgciteab.com This diversity provides a rich source of potential lead compounds with novel mechanisms of action. citeab.com Recent technological advancements have created new opportunities in natural product drug discovery. High-throughput screening allows for rapid assessment of biological activity in complex mixtures. citeab.com Genome mining and synthetic biology offer avenues for discovering new natural products and producing known compounds more sustainably. citeab.comwikipedia.org As discussed earlier, computational modeling and artificial intelligence are increasingly enhancing the efficiency of identifying and optimizing natural product drug candidates. citeab.com The potential for natural products to address unmet medical needs, such as the growing challenge of antimicrobial resistance, further highlights their importance. citeab.comwikipedia.org For this compound, these opportunities mean that modern techniques can potentially overcome the challenges associated with its natural origin and facilitate the exploration of its diverse pharmacological activities for future therapeutic applications.

Q & A

Q. What are the primary analytical methods for identifying and characterizing Isoreserpine in biological matrices?

this compound identification and characterization require orthogonal analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for quantification in biological samples due to its sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy should be employed to confirm structural integrity, particularly for distinguishing stereoisomers. Validation parameters (e.g., LOD, LOQ, recovery rates) must adhere to ICH guidelines to ensure reproducibility .

Q. How can researchers optimize experimental protocols for isolating this compound from natural sources?

Isolation protocols should prioritize solvent selection (e.g., methanol or ethanol for alkaloid extraction) and chromatographic purification (e.g., silica gel column chromatography). A fractional factorial design can systematically test variables like extraction time, pH, and temperature. Include purity assessments via thin-layer chromatography (TLC) and comparative spectral data with reference standards .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

Use cell-based assays (e.g., HEK-293 or SH-SY5Y cells) to evaluate receptor-binding affinity or enzyme inhibition. Dose-response curves should be generated with at least three biological replicates. Normalize data to positive controls (e.g., reserpine for monoamine depletion studies) and account for solvent cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved across studies?

Contradictions often arise from variability in experimental models (e.g., species-specific receptor expression) or dosing regimens. Conduct a meta-analysis of existing data using PRISMA guidelines, focusing on effect sizes and heterogeneity. Validate hypotheses through knock-out animal models or CRISPR-edited cell lines to isolate target pathways .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound used for preclinical trials?

Implement quality-by-design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize reaction conditions (e.g., catalysts, temperature) and characterize intermediates via X-ray crystallography. Establish acceptance criteria for impurities (≤0.1% w/w) using accelerated stability studies under ICH-recommended conditions .

Q. How should researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

Employ population PK modeling with nonlinear mixed-effects software (e.g., NONMEM). Collect serial blood/tissue samples in rodents to assess absorption, distribution, and clearance. Incorporate biomarker analyses (e.g., plasma catecholamines for adrenergic effects) and validate models via bootstrap or visual predictive checks .

Methodological Guidance for Addressing Research Challenges

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data for this compound?

Use probit or log-logistic models for LD50 calculations. Apply Bayesian hierarchical models to pool data from multiple studies, adjusting for covariates like animal weight and sex. Report confidence intervals and sensitivity analyses to address uncertainty .

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?

Cross-validate computational predictions (e.g., CYP450 docking simulations) with in vitro microsomal assays. Use stable isotope labeling to track metabolite formation and compare kinetic parameters (Km, Vmax) with predicted values. Discrepancies may indicate undiscovered isoforms or allosteric modulation .

Data Presentation and Reproducibility

Q. Table 1: Key Variables for this compound PK-PD Studies

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Bioavailability | LC-MS/MS plasma quantification | AUC0–24h ± 15% inter-day variability |

| Tissue Penetration | Radiolabeled tracer + autoradiography | ≥3-fold signal/noise ratio |

| Metabolite Profiling | High-resolution orbitrap MS | MS/MS spectral match to databases |

Q. Table 2: Common Pitfalls in this compound Research

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to clinical trials involving this compound analogs?

Adhere to Declaration of Helsinki principles for human trials. For animal studies, follow ARRIVE 2.0 guidelines, including power analysis to minimize sample sizes. Document adverse events in real-time using electronic case report forms (eCRFs) .

Q. How can researchers ensure compliance with evolving regulatory standards for this compound-based therapies?

Engage early with regulatory bodies (e.g., FDA, EMA) via pre-IND meetings. Submit detailed chemistry, manufacturing, and controls (CMC) data, including genotoxicity (Ames test) and hERG channel inhibition assays. Update protocols based on feedback to avoid clinical holds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.